molecular formula C15H22FNO B2698222 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether CAS No. 860648-59-5

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether

Cat. No.: B2698222
CAS No.: 860648-59-5
M. Wt: 251.345
InChI Key: XSSSOFYIZNMDPH-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is a synthetic organic compound featuring a piperidine moiety linked to a fluorophenyl ether. This structure combines a privileged pharmacophore in medicinal chemistry with the strategic inclusion of fluorine, making it a compound of significant interest for early-stage research and development. Piperidine derivatives are extensively investigated for their diverse biological activities and are common structural elements in bioactive molecules. Research indicates that such derivatives can exhibit high affinity for central nervous system (CNS) targets, including monoamine transporters for dopamine, serotonin, and norepinephrine, which are relevant in neuropsychiatric conditions and substance use disorders . The incorporation of a fluorine atom is a well-established strategy in drug design. Fluorine can enhance a molecule's metabolic stability, influence its lipophilicity, and improve its overall pharmacokinetic profile . This makes fluorinated compounds like this compound valuable probes for studying structure-activity relationships (SAR) and for the discovery of new agents with potential antimicrobial, anticancer, or antiviral properties . The compound is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(3-fluoropropoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSSOFYIZNMDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether typically involves the reaction of 4-(piperidinomethyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether exhibits antimicrobial activity, suggesting its potential use in developing new antimicrobial agents.
  • Anticancer Activity : Research has shown cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Medicine

  • Therapeutic Potential : The compound is being explored for its ability to modulate biological receptors, which could lead to new therapeutic applications in treating diseases such as cancer and other conditions influenced by receptor activity.

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting potential as a therapeutic agent.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated the compound's effectiveness against various bacterial strains, highlighting its potential for further development into an antimicrobial drug.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The fluoropropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine’s Role : Fluoropropyl chains in all analogues improve metabolic stability and lipophilicity, as seen in increased logP values .
  • Aromatic Systems : Pyrazolopyrimidine and tetrazine cores exhibit divergent electronic properties, influencing binding affinity and reaction kinetics .
  • Piperidine vs.

Biological Activity

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • A fluoropropyl group that enhances lipophilicity.
  • A piperidinomethyl moiety that may contribute to receptor binding and biological activity.
  • A phenyl ether linkage which can influence the compound's stability and reactivity.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with various biological targets, including:

  • Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.
  • Enzymes : Inhibition or modulation of enzyme activity related to metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Cytotoxic Effects : Potential to induce cell death in cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Properties :
    • In vitro studies demonstrated that derivatives of piperidine compounds exhibit significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa . While specific data for this compound is limited, its structural similarity suggests potential effectiveness in this area.
  • Cytotoxicity Against Cancer Cells :
    • A study investigating piperidine derivatives found that some exhibited moderate cytotoxicity against various cancer cell lines, with IC50 values around 50 μM . Further exploration into the specific cytotoxic profile of this compound could reveal its potential as an anticancer agent.
  • Pharmacokinetic Studies :
    • Metabolic profiling indicates that compounds with similar structures undergo significant metabolic transformations in vivo, which could affect their pharmacological efficacy . Understanding these pathways is crucial for developing effective therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is necessary:

Compound NameStructure TypeNotable ActivityReferences
Compound APiperidine DerivativeAntibacterial
Compound BPhenyl EtherCytotoxicity
Compound CFluorinated CompoundAntiviral

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluoropropyl 4-(piperidinomethyl)phenyl ether to improve yield and purity?

  • Methodological Answer:

  • Stepwise Synthesis: Follow protocols analogous to fluorinated ether synthesis in patent applications (e.g., sequential alkylation and fluorination steps under inert atmospheres). For example, EP 4,374,877 A2 describes using hydroxyl-protecting groups and controlled fluorination with KF or CsF in polar aprotic solvents .

  • Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification via recrystallization in ethanol/water mixtures can enhance purity (>98%) .

  • Yield Optimization: Adjust stoichiometry of fluoropropylating agents (1.2–1.5 eq.) and monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane).

    • Data Table: Synthesis Parameters
ParameterOptimal ConditionReference
Fluorinating AgentKF/CsF in DMF
Reaction Temperature60–80°C
Purification MethodColumn chromatography (SiO₂)

Q. What advanced spectroscopic methods confirm the structure of this compound?

  • Methodological Answer:

  • IR Spectroscopy: Compare key peaks (e.g., C-F stretch at 1100–1200 cm⁻¹, ether C-O-C at 1250 cm⁻¹) to reference spectra of diphenyl ether derivatives .
  • NMR Analysis: Use ¹H/¹³C NMR to verify piperidine methyl protons (δ 2.5–3.0 ppm) and fluoropropyl chain integration (e.g., ¹⁹F NMR at δ −220 ppm for CF groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile intermediates.
  • PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (similar to α-Naphthyl Glycidyl Ether protocols) .
  • First Aid: For accidental exposure, wash skin with soap/water; seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to piperidine-sensitive targets (e.g., sigma receptors). Validate with fluorescence-based assays (e.g., 7-EFC hydrolysis for CYP450 interactions) .

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics .

    • Data Table: Assay Parameters
Assay TypeTargetDetection MethodReference
FluorescenceCYP450 Enzymes7-EFC hydrolysis
Radioligand BindingSigma Receptors³H-Ligand

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer:

  • OECD 307 Guideline: Conduct soil degradation studies under aerobic conditions (25°C, 60% moisture) to measure half-life (t½).
  • QSAR Modeling: Predict bioaccumulation factors (BCF) using EPI Suite or OPERA, cross-referenced with polyfluoroalkyl ether substance data .
  • High-Resolution Mass Spectrometry (HRMS): Detect environmental metabolites in water/sediment samples (e.g., hydroxylated derivatives).

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer:

  • Cross-Validation: Compare experimental logP (HPLC retention time vs. standards) with computational predictions (ChemAxon, ACD/Labs).
  • Solubility Testing: Use shake-flask method in buffered solutions (pH 7.4) with UV-Vis quantification.
  • Data Harmonization: Apply EPA High Production Volume (HPV) protocols for systematic data collection and peer review .

Key Research Challenges

  • Stereochemical Purity: Chiral centers in the piperidine moiety require enantioselective synthesis (e.g., asymmetric hydrogenation) .
  • Environmental Monitoring: Lack of CAS-specific ecotoxicity data necessitates tiered testing per REACH guidelines .

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